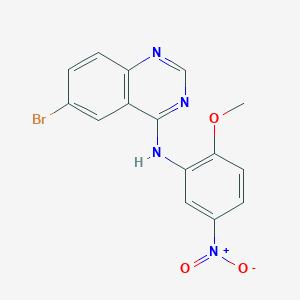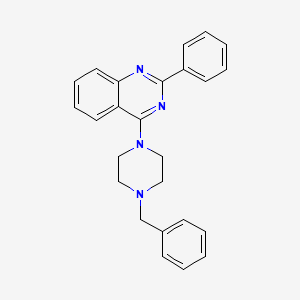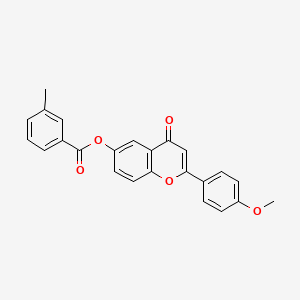
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate
Overview
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that has been used in the treatment of depression and anxiety disorders. This molecule has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Additionally, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate has been found to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. This can help to protect against the degeneration of neurons that occurs in depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by removing the molecule from the system. Additionally, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate has a relatively short half-life, which makes it a useful tool for studying the acute effects of MAO-A inhibition. However, one limitation of using 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate is that it can be difficult to control the dose and concentration of the molecule in the system, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate. One area of interest is the potential use of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, there is interest in studying the long-term effects of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate on brain function and structure, as well as the potential for 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate to promote neurogenesis and neuroplasticity in the brain. Finally, there is interest in developing new and more selective inhibitors of MAO-A that may have fewer side effects than 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate.
Scientific Research Applications
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in reducing symptoms of depression, such as sadness, loss of interest, and fatigue. Additionally, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 3-methylbenzoate has been found to be effective in reducing symptoms of anxiety, such as worry, fear, and panic attacks.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-4-3-5-17(12-15)24(26)28-19-10-11-22-20(13-19)21(25)14-23(29-22)16-6-8-18(27-2)9-7-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPTWJRFWGAQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3477595.png)
![N-(2-chlorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3477599.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477607.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-isopropylphenyl)acetamide](/img/structure/B3477622.png)
![5-(4-bromophenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477632.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-isopropylphenyl)acetamide](/img/structure/B3477652.png)
![N-(4-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3477657.png)


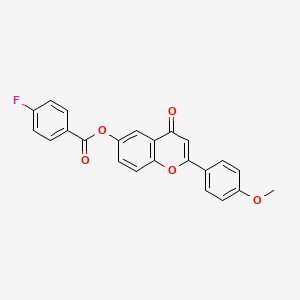
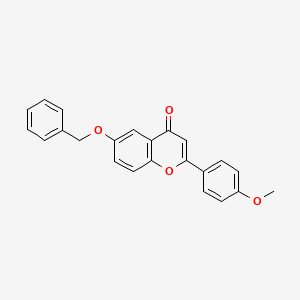
![N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3477697.png)
